

A Comprehensive Technical Guide to 22-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 22-Hydroxydocosanoic acid

Cat. No.: B1237908

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This in-depth guide provides a technical overview of **22-hydroxydocosanoic acid**, covering its fundamental chemical properties, synthesis, biological significance, and relevant experimental methodologies.

Chemical Identity and Properties

22-Hydroxydocosanoic acid is a long-chain omega-hydroxy fatty acid. Its unique structure, featuring a hydroxyl group at the terminal (ω) position of a 22-carbon chain, imparts specific chemical properties and biological functions.

Synonyms and CAS Number

A clear identification of **22-hydroxydocosanoic acid** is crucial for research and commercial purposes. The following table summarizes its common synonyms and Chemical Abstracts Service (CAS) Registry Number.



| Identifier | Value |
|--------------------------|-----------------------------|
| CAS Number | 506-45-6[1][2] |
| Synonyms | ω-Hydroxydocosanoic acid[2] |
| ω-Hydroxybehenic acid[2] | |
| 22-Hydroxy DCA[1] | _ |
| ω-Hydroxy DCA[1] | _ |
| Phellonic acid | _ |

Physicochemical Properties

The physicochemical properties of **22-hydroxydocosanoic acid** are essential for its handling, formulation, and analysis. The table below presents key quantitative data.

| Property | Value | Source |
|---------------------------------|-------------------------|----------|
| Molecular Formula | C22H44O3 | [1][2] |
| Molecular Weight | 356.58 g/mol | [2] |
| Boiling Point | 491.6°C at 760 mmHg | LookChem |
| Density | 0.929 g/cm ³ | LookChem |
| Flash Point | 265.2°C | LookChem |
| Refractive Index | 1.469 | LookChem |
| Vapor Pressure | 1E-11 mmHg at 25°C | LookChem |
| Solubility | Soluble in Chloroform | [1] |
| Purity (Commercially Available) | ≥98% or >98% | [1][3] |

Experimental Protocols Synthesis of 22-Hydroxydocosanoic Acid



A documented method for the synthesis of **22-hydroxydocosanoic acid** involves the catalytic hydrogenation of a protected precursor.

Methodology:

- Precursor: 22-Benzyloxy-docosanoic acid.
- Catalyst: 10% Palladium on carbon.
- Procedure:
 - In a suitable reaction flask, charge 2.0 g of 10% palladium on carbon catalyst.
 - In a separate flask, dissolve 9.0 g of 22-benzyloxydocosanoic acid in 300 mL of a 2:1 ethanol/ether solvent mixture. Sonication for 30 minutes can aid dissolution.
 - Introduce the solution of the precursor to the reaction flask containing the catalyst.
 - Charge the reaction vessel with hydrogen gas to a pressure of 1 atmosphere.
 - The reaction proceeds via hydrogenolysis, cleaving the benzyl ether to yield the free hydroxyl group.
 - Monitor the reaction for completion.
 - Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 22-hydroxydocosanoic acid.

Extraction from Natural Sources (e.g., Birch Bark)

22-Hydroxydocosanoic acid is a major component of suberin, a complex biopolymer found in the bark of trees like the silver birch (Betula pendula).[4] Extraction involves the depolymerization of suberin.

Methodology:

- Source Material: Dried and ground outer bark of Betula pendula.
- Depolymerization:



 Perform an alkaline hydrolysis on the source material. This is typically achieved by refluxing with a solution of sodium hydroxide or potassium hydroxide in an alcoholic solvent (e.g., ethanol or methanol). This process cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as their corresponding salts.

Isolation:

- After hydrolysis, the solid residue is filtered off.
- The alkaline solution containing the salts of the suberin acids is then acidified (e.g., with hydrochloric acid) to a low pH.
- This protonates the carboxylate groups, causing the free fatty acids, including 22hydroxydocosanoic acid, to precipitate out of the aqueous solution.
- The precipitate is then collected by filtration or centrifugation.

Purification:

 The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of **22-hydroxydocosanoic acid**.

Methodology:

- Derivatization: Due to its low volatility, 22-hydroxydocosanoic acid must be derivatized prior to GC-MS analysis. A common method is silylation, which converts the hydroxyl and carboxyl groups into their trimethylsilyl (TMS) ethers and esters, respectively. This is typically achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
- GC-MS Analysis:



- The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- The oven temperature is programmed to ramp up to allow for the separation of the different components of the sample.
- The separated components then enter the mass spectrometer, where they are ionized and fragmented.
- The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the silylated 22-hydroxydocosanoic acid by comparison to a reference spectrum or a spectral library.

Biological Significance and Signaling Pathways

22-Hydroxydocosanoic acid plays significant roles in both the plant and animal kingdoms.

Role in Suberin Biosynthesis

In plants, **22-hydroxydocosanoic acid** is a key monomeric building block of suberin.[4] Suberin is a lipophilic biopolymer deposited in the cell walls of certain tissues, such as the endodermis of roots and the phellem of bark, where it forms a protective barrier against water loss and pathogen invasion. The biosynthesis of suberin is a complex process involving the synthesis of fatty acid derivatives and their polymerization.



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Caption: Simplified workflow of **22-hydroxydocosanoic acid**'s role in suberin biosynthesis.

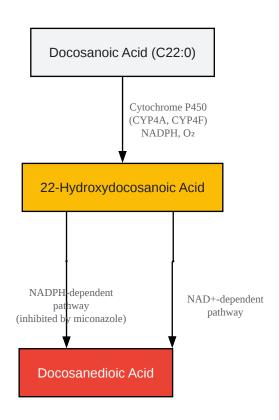
Omega-Oxidation Pathway in Mammals

In mammals, **22-hydroxydocosanoic acid** is an intermediate in the omega-oxidation pathway of docosanoic acid (behenic acid). This metabolic process occurs in the microsomes of tissues



like the liver and is catalyzed by cytochrome P450 enzymes.

A study on rat liver microsomes has shown that docosanoic acid is first hydroxylated at the omega-position to form **22-hydroxydocosanoic acid**. This intermediate is then further oxidized to the corresponding dicarboxylic acid, docosanedioic acid. This oxidation can proceed via two distinct pathways, one dependent on NADPH and the other on NAD+. The NADPH-dependent pathway is sensitive to inhibitors of cytochrome P450, such as miconazole and disulfiram, and involves enzymes from the CYP4A and/or CYP4F subfamilies.



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Caption: The omega-oxidation pathway of docosanoic acid in rat liver microsomes.[5]

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